molecular formula C17H30Cl2N5O8PS B587999 L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine CAS No. 77273-67-7

L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine

Cat. No. B587999
CAS RN: 77273-67-7
M. Wt: 566.388
InChI Key: CXEDBYAXQXFDHD-XNZWOTSQSA-N
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Description

The compound “L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine” is a complex molecule that may involve the gamma-glutamyl transferase (GGT) enzyme . GGT is a key enzyme involved in glutathione metabolism and is often significantly increased in human malignancies .


Synthesis Analysis

The synthesis of gamma-glutamyl compounds involves the enzyme gamma-glutamyl transferase (GGT). GGT catalyzes the cleavage of the gamma-glutamyl bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .


Chemical Reactions Analysis

Gamma-glutamyl transferase (GGT) is involved in the gamma-glutamyl cycle, which is a series of chemical reactions that generate glutathione . Glutathione is a tripeptide that plays a crucial role in cellular functions such as redox signaling, detoxification of xenobiotics and/or their metabolites, modulation of cell proliferation, apoptosis, and fibrogenesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of gamma-glutamyl compounds depend on their specific structure. Some gamma-glutamyl compounds, such as gamma-glutamylcysteine, are found in animals, plants, fungi, some bacteria, and archaea . They have a relatively unusual gamma-bond between the constituent amino acids, L-glutamic acid and L-cysteine .

Safety And Hazards

The safety and hazards associated with gamma-glutamyl compounds would depend on their specific structure and use. For example, gamma-glutamyl transferase (GGT) is used as a marker of liver disease and cancer . High levels of GGT can indicate damage to the liver or bile ducts .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30Cl2N5O8PS/c18-4-6-24(7-5-19)33(31)23-14(3-8-32-33)34-10-12(16(28)21-9-15(26)27)22-13(25)2-1-11(20)17(29)30/h11-12,14H,1-10,20H2,(H,21,28)(H,22,25)(H,23,31)(H,26,27)(H,29,30)/t11-,12-,14?,33?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEDBYAXQXFDHD-XNZWOTSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COP(=O)(NC1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N5O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747862
Record name L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine

CAS RN

77273-67-7
Record name L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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